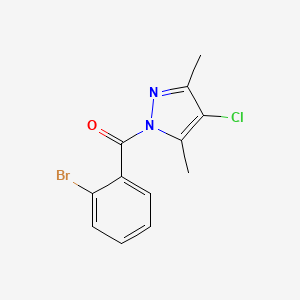![molecular formula C20H19NOS B5550276 1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone often involves multistep synthetic routes, starting from simple precursors. For instance, the preparation of NNN tridentate ligands, which are structurally related, has been achieved through reactions involving quinoxalinyl derivatives, further coordinated with metal centers to form complexes, as explored by Wen-Hua Sun et al. (Wen‐Hua Sun et al., 2007). Such synthetic strategies highlight the complexity and versatility in synthesizing quinolinyl-containing compounds.
Molecular Structure Analysis
The molecular structure of related compounds often features intricate arrangements, such as the fusion of thiophene and quinoline rings, as shown by Shun Wang et al. in their synthesis of a compound with a thiophene ring fused to a quinoline ring (Shun Wang et al., 2010). These structures are typically confirmed using techniques like X-ray crystallography, showcasing the diverse and complex nature of quinolinyl-based compounds.
Chemical Reactions and Properties
Quinolinyl-containing compounds are known for their reactivity towards various chemical transformations. For example, Katsuya Uchiyama et al. discussed the regioselective synthesis of quinolin-8-ols through cyclization reactions, highlighting the reactivity of such compounds (Katsuya Uchiyama et al., 1998). These reactions are crucial for further functionalization and application in diverse chemical contexts.
科学的研究の応用
Synthesis and Characterization of Complexes
- Catalytic Behavior Toward Ethylene Reactivity : A study by Sun et al. (2007) involved the synthesis of NNN tridentate ligands, which were then coordinated with iron(II) and cobalt(II) dichloride. These complexes showed significant catalytic activities for ethylene reactivity, suggesting potential applications in polymerization and oligomerization processes. This research highlights the compound's relevance in synthesizing materials with specific chemical properties (Sun et al., 2007).
Antimicrobial and Anticancer Properties
- Potential Anti-Breast Cancer Agents : Mahmoud et al. (2021) synthesized thiazolyl(hydrazonoethyl)thiazoles, demonstrating promising antitumor activities against MCF-7 tumor cells. This suggests the compound's framework could be beneficial in designing new anticancer agents (Mahmoud et al., 2021).
Synthetic Routes and Chemical Behavior
- Regioselective Synthesis of Quinolin-8-ols : The research by Uchiyama et al. (1998) explored cyclization processes leading to quinolin-8-ols, demonstrating the compound's utility in synthetic chemistry and potential applications in creating biologically active molecules (Uchiyama et al., 1998).
Chemical Interactions and Modifications
- Lithiation and Side-Chain Substitution : A study by Smith et al. (2003) focused on the lithiation and subsequent reaction with various electrophiles of methyl-1H-quinoxalin-2-one, showcasing methods for modifying molecules to obtain derivatives with desired chemical properties (Smith et al., 2003).
Theoretical Studies and Computational Chemistry
- Inhibition Efficiencies of Quinoxalines : Zarrouk et al. (2014) conducted a theoretical study on quinoxalines as corrosion inhibitors for copper, demonstrating the compound's relevance in materials science and its potential in corrosion protection (Zarrouk et al., 2014).
特性
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-3-15-8-10-16(11-9-15)19(22)13-23-20-12-14(2)17-6-4-5-7-18(17)21-20/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMKQRUZERUUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)
![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)
![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)